rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
Description
The compound rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine core (hexahydrocyclopenta[c]pyrrole) with a benzyl substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at the 3a-position.
Properties
IUPAC Name |
tert-butyl N-[(3aS,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19-11-7-10-16(19)13-21(14-19)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQISWOIGHVRQGC-VQIMIIECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCC[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate generally involves the following steps:
Formation of the Hexahydrocyclopentapyrrole Core: : This step typically employs cycloaddition reactions, starting from simple precursors. The precise configuration (3aS, 6aR) is ensured through stereoselective synthesis.
Introduction of the Benzyl Group: : This may involve catalytic hydrogenation or alkylation reactions, where the benzyl group is selectively attached to the nitrogen atom.
Attachment of the tert-Butyl Carbamate: : This step usually involves carbamate formation through the reaction of an amine with tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound might scale up the above synthetic routes, optimizing reaction conditions for maximum yield and purity. This typically involves:
High-pressure hydrogenation for benzyl group introduction.
Large-scale reactors for cycloaddition steps.
Automation of addition sequences to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions It Undergoes
rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various reactions including:
Oxidation: : Potentially yielding corresponding N-oxides or dehydrogenated products.
Reduction: : Leading to deprotected amines or modified hydrocarbons.
Substitution: : Reactions at the benzyl group or carbamate nitrogen.
Common Reagents and Conditions
Oxidation: : Performed using reagents such as mCPBA or DMSO.
Reduction: : Utilizes hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Often carried out in the presence of strong nucleophiles or electrophiles under controlled temperature conditions.
Major Products Formed from These Reactions
Oxidation Products: : N-oxide derivatives or benzyl alcohols.
Reduction Products: : Benzyl-deprotected amines, simpler hydrocarbons.
Substitution Products: : Modified benzyl groups or new carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is used in organic synthesis as a chiral building block, aiding in the development of complex molecules.
Biology
In biological studies, this compound's interactions with enzymes or receptors can provide insights into biochemical pathways and mechanisms, assisting in the discovery of potential therapeutic targets.
Medicine
Potential medicinal applications include the development of new drugs with unique interactions based on the compound's specific stereochemistry and functional groups.
Industry
Industrial applications may involve the use of this compound in the synthesis of advanced materials or as a precursor in the manufacturing of pharmaceuticals.
Mechanism of Action
The mechanism of action for rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate often involves:
Binding to Molecular Targets: : This might include specific enzymes, receptors, or proteins.
Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating specific molecular targets, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs differ in substituents, stereochemistry, or heteroatom placement. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Stereochemical Complexity : The (3aS,6aR) configuration is conserved in analogs like CAS 1251012-40-4, suggesting shared synthetic challenges in stereocontrol during cyclopenta[c]pyrrole formation .
- Boc Protection : Universal use of Boc groups in these compounds highlights their role in amine protection during multi-step syntheses, as seen in ’s protocols for analogous cyclopentylcarbamates .
Benzyl-Substituted Analogs
The benzyl group in the query compound likely requires selective introduction via alkylation or reductive amination. describes similar strategies using tosyl-protected intermediates and Boc deprotection under acidic conditions (e.g., SOCl₂/TEA), which may parallel the synthesis of the target compound .
Sulfone-Containing Derivatives
Sulfone analogs (e.g., CAS 2696257-92-6) are synthesized via oxidation of thioether precursors or direct sulfonylation. These derivatives exhibit higher polarity, impacting solubility and crystallization behavior compared to benzyl-substituted compounds .
Physicochemical and Pharmacological Properties
While experimental data for the query compound are absent, predictive analyses of analogs suggest:
- LogP : The benzyl group increases hydrophobicity (estimated LogP ~3.5) versus sulfone (LogP ~1.8) or hydroxyl (LogP ~1.2) analogs.
- Stereochemical Stability : The (3aS,6aR) configuration in CAS 1251012-40-4 is stable under standard storage conditions (2-8°C, dry), implying similar stability for the target compound .
- Biological Activity: Thieno-pyrrolidine derivatives (e.g., ) are explored as enzyme inhibitors, suggesting the benzyl analog could target similar pathways .
Biological Activity
rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate, with CAS number 2828438-13-5, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- IUPAC Name : rel-tert-butyl (3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-carbamate
- Purity : Typically available at 97% purity
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound has shown promise in several areas:
- Antibacterial Activity :
- Protease Inhibition :
- Cytotoxicity :
Case Study: Antibacterial Evaluation
A recent investigation synthesized various tert-butyl carbamate derivatives and assessed their antibacterial efficacy. The results are summarized in the following table:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | M. luteus | 16 µg/mL |
| Compound C | B. cereus | 64 µg/mL |
This study highlights the potential of these compounds as antibacterial agents, with some exhibiting MIC values lower than traditional antibiotics.
Case Study: Protease Inhibition
In a study focused on protease inhibitors related to SARS-CoV, structural modifications led to the identification of lead compounds with IC50 values significantly lower than previously known inhibitors . The following data illustrates the potency of selected compounds:
| Compound | IC50 (µM) | Structure Features |
|---|---|---|
| Compound X | 0.0041 | Benzothiazole warhead |
| Compound Y | 0.46 | Cbz moiety at P3 position |
| Compound Z | 21.0 | Hydrophobic leucine moiety |
These findings suggest that this compound and its analogs could serve as scaffolds for developing potent protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
